molecular formula C11H15NO3 B2821356 (1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester CAS No. 72431-82-4

(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester

Cat. No. B2821356
CAS RN: 72431-82-4
M. Wt: 209.245
InChI Key: RUTMULAEKSLWQD-YWVKMMECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
BenchChem offers high-quality (1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

The study by Kireev et al. (1991) demonstrates the utility of cyclopropenes and dicobalt hexacarbonyl complexes of acetylenes in [2+2+1]-cycloaddition reactions, leading to the formation of bicyclo and tricyclo derivatives, which are relevant to the compound . This process underscores the potential of utilizing these reactions for synthesizing complex bicyclic structures (Kireev, S. L., Smit, V. A., Ugrak, B., & Nefedov, O. M., 1991).

Asymmetric Hydroxylation

Yamazaki and Maeda (1985) explored the asymmetric hydroxylation of bicyclo[2.2.1]heptane derivatives, highlighting the potential of microbial strains in introducing chiral centers to bicyclic frameworks. This method can be crucial for synthesizing enantiomerically pure intermediates for pharmaceuticals (Yamazaki, Y., & Maeda, H., 1985).

Conformationally Restricted Analogs

The work by Glass et al. (1990) on the synthesis and crystal structure analysis of a conformationally restricted methionine analogue provides insights into designing bicyclic amino acids with potential therapeutic applications (Glass, R., Hojjatie, M., Sabahi, M., Steffen, L. K., & Wilson, G., 1990).

Ring-Closing Metathesis

Cong and Yao (2006) discussed the diastereoselective synthesis of a cyclohexene skeleton via ring-closing metathesis, demonstrating the versatility of this method in constructing functionalized cycloalkene structures, which could be applied to derivatives of the compound (Cong, X., & Yao, Z., 2006).

Polymerization of Norbornene Derivatives

Mathew et al. (1996) described the Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives to obtain cycloaliphatic polyolefins with functional groups, illustrating the compound’s potential application in materials science (Mathew, J. P., Reinmuth, A., Melia, J., Swords, N., & Risse, W., 1996).

properties

IUPAC Name

methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(13)12-11(10(14)15-2)6-8-3-4-9(11)5-8/h3-4,8-9H,5-6H2,1-2H3,(H,12,13)/t8-,9+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTMULAEKSLWQD-YWVKMMECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CC2CC1C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@]1(C[C@H]2C[C@@H]1C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester

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